![molecular formula C14H23NS B14249812 Benzenamine, 2-[(2-ethylhexyl)thio]- CAS No. 515140-79-1](/img/structure/B14249812.png)
Benzenamine, 2-[(2-ethylhexyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-[(2-ethylhexyl)thio]-: is an organic compound with the molecular formula C14H23NS It is a derivative of benzenamine (aniline) where the hydrogen atom at the second position is replaced by a 2-ethylhexylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(2-ethylhexyl)thio]- typically involves the reaction of benzenamine with 2-ethylhexylthiol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) under controlled temperature conditions to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of Benzenamine, 2-[(2-ethylhexyl)thio]- may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 2-[(2-ethylhexyl)thio]- can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring, due to the electron-donating nature of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 2-[(2-ethylhexyl)thio]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In industrial applications, Benzenamine, 2-[(2-ethylhexyl)thio]- is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in the synthesis of dyes and pigments is also noteworthy.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-[(2-ethylhexyl)thio]- involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the 2-ethylhexylthio group can engage in hydrophobic interactions and sulfur-related chemistry. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Benzenamine (Aniline): The parent compound with a simpler structure.
Benzenamine, 2-methyl-: A derivative with a methyl group at the second position.
Benzenamine, 2-chloro-: A derivative with a chlorine atom at the second position.
Uniqueness: Benzenamine, 2-[(2-ethylhexyl)thio]- is unique due to the presence of the 2-ethylhexylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and alters its reactivity compared to other benzenamine derivatives.
Propriétés
Numéro CAS |
515140-79-1 |
|---|---|
Formule moléculaire |
C14H23NS |
Poids moléculaire |
237.41 g/mol |
Nom IUPAC |
2-(2-ethylhexylsulfanyl)aniline |
InChI |
InChI=1S/C14H23NS/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h6-7,9-10,12H,3-5,8,11,15H2,1-2H3 |
Clé InChI |
PDUWXIGRCDIOMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CSC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


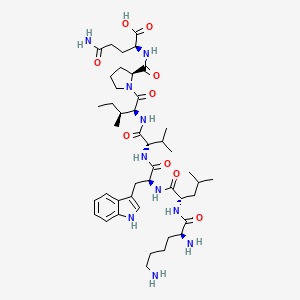
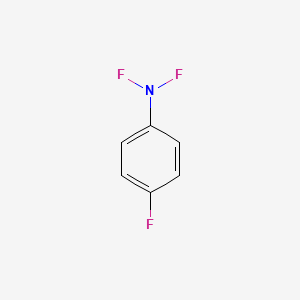
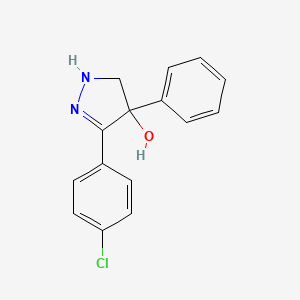
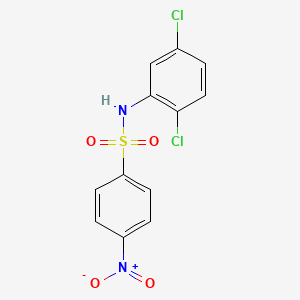
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)


![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
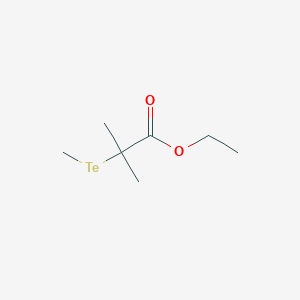
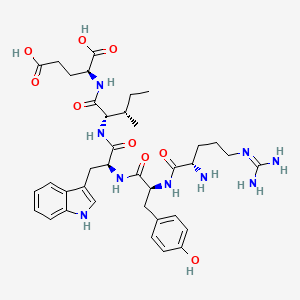
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
